1,2-Cyclohexanediol, monomethanesulfonate, trans-
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Overview
Description
1,2-Cyclohexanediol, monomethanesulfonate, trans- is an organic compound with the molecular formula C7H14O4S. It is a derivative of 1,2-cyclohexanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is known for its stereochemistry, specifically the trans-configuration, which means that the substituents are on opposite sides of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanediol, monomethanesulfonate, trans- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide (NBS) in an aqueous medium to form trans-2-bromocyclohexanol.
Epoxide Formation: The bromohydrin intermediate is treated with a base to form 1,2-epoxycyclohexane.
Epoxide Opening: The epoxide is then opened in the presence of methanesulfonic acid to yield 1,2-cyclohexanediol, monomethanesulfonate, trans-.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediol, monomethanesulfonate, trans- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to 1,2-cyclohexanediol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: 1,2-Cyclohexanediol.
Substitution: Various substituted cyclohexanediol derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Cyclohexanediol, monomethanesulfonate, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-cyclohexanediol, monomethanesulfonate, trans- involves its interaction with various molecular targets:
Epoxide Formation and Opening: The compound can form epoxides, which are reactive intermediates that can undergo nucleophilic attack.
Enzyme Interaction: It can interact with enzymes that catalyze oxidation and reduction reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol, trans-: Similar structure but lacks the methanesulfonate group.
1,2-Cyclohexanediol, 1-methyl-, trans-: Similar structure with a methyl group instead of methanesulfonate.
trans-1,2-Cyclohexanediol mono((-)-menthoxyacetate): Another derivative with a different substituent.
Uniqueness
1,2-Cyclohexanediol, monomethanesulfonate, trans- is unique due to its methanesulfonate group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113391-96-1 |
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Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ZAWFZEFXFJKOLK-RNFRBKRXSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1O |
Origin of Product |
United States |
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